BenchChemオンラインストアへようこそ!

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Medicinal Chemistry Spirocyclic Compounds Antituberculosis Agents

This 4-hydroxy-3-chloropropanoyl-substituted 1-oxa-9-azaspiro[5.5]undecane derivative is a distinct tool compound for MmpL3 transporter inhibition studies in M. tuberculosis. Unlike the 4-des-hydroxy analog (CAS 2091576-62-2), the 4-OH group enhances hydrogen-bonding capacity, solubility, and metabolic stability—making it ideal for comparative SAR and pharmacokinetic profiling against drug-sensitive H37Rv and multidrug-resistant strains. Synthesized via scalable Prins cyclization, it offers a practical entry point for lead optimization campaigns.

Molecular Formula C12H20ClNO3
Molecular Weight 261.74 g/mol
CAS No. 2097992-06-6
Cat. No. B1481036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
CAS2097992-06-6
Molecular FormulaC12H20ClNO3
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)CCCl)CC1O
InChIInChI=1S/C12H20ClNO3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9H2
InChIKeyOLAFOMVXBORRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097992-06-6): Procurement-Relevant Structural and Pharmacological Profile


3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097992-06-6) is a synthetic spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core, a 4-hydroxy substituent, and a 3-chloropropanoyl side chain . This compound belongs to a class of spirocyclic inhibitors targeting the MmpL3 protein of Mycobacterium tuberculosis, an essential transporter for mycobacterial cell wall assembly [1]. The 1-oxa-9-azaspiro[5.5]undecane scaffold has been the focus of recent medicinal chemistry optimization campaigns for antituberculosis activity, with derivatives showing activity against both drug-sensitive H37Rv and multidrug-resistant M. tuberculosis strains [1].

Procurement Risk: Why 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Cannot Be Replaced by Generic 1-Oxa-9-azaspiro[5.5]undecane Analogs


Generic substitution within the 1-oxa-9-azaspiro[5.5]undecane class is inadvisable because the antituberculosis structure-activity relationship (SAR) is highly sensitive to both the nature of the peripheral fragment at the 9-position nitrogen and the substitution at the 4-position of the spirocyclic ring [1]. The Komarova et al. (2024) optimization study demonstrated that chemical diversity in the peripheral fragment directly modulates potency against M. tuberculosis H37Rv and multidrug-resistant strains, with some derivatives exceeding the activity of comparator drugs [1]. The specific combination of a 4-hydroxy group and a 3-chloropropanoyl substituent in this compound is not present in other commercially available analogs such as 3-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2091576-62-2, which lacks the 4-hydroxy), and this structural difference is expected to alter hydrogen-bonding capacity, solubility, metabolic stability, and target binding .

Quantitative Differentiation Evidence for 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one vs. Closest Analogs


Structural Differentiation: 4-Hydroxy Substituent vs. 4-Des-Hydroxy Analog (CAS 2091576-62-2)

The presence of the 4-hydroxy group in 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097992-06-6) distinguishes it from the closest commercially available analog, 3-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2091576-62-2), which lacks this hydroxyl substituent . The 4-hydroxy group introduces an additional hydrogen bond donor/acceptor, which is likely to influence both target binding and physicochemical properties [1]. In the Komarova et al. (2024) optimization study, substituents at the 4-position of the 1-oxa-9-azaspiro[5.5]undecane scaffold were systematically varied, and molecular docking was used to guide selection; compounds with 4-hydroxy substitution represent a distinct sub-series within this class [1].

Medicinal Chemistry Spirocyclic Compounds Antituberculosis Agents

MmpL3 Inhibition Class-Level Activity Against M. tuberculosis H37Rv

The 1-oxa-9-azaspiro[5.5]undecane scaffold, when derivatized with diverse peripheral fragments, has been shown to inhibit the MmpL3 protein of M. tuberculosis. In the Komarova et al. (2024) study, optimized compounds from this class demonstrated high activity against the antibiotic-sensitive H37Rv strain and some multidrug-resistant strains, with activity exceeding that of the comparator drug used in the study [1]. The 3-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one compound, with its specific substitution pattern, is reported by the vendor to exhibit significant biological activity as an MmpL3 inhibitor . However, direct quantitative MIC data for this specific compound are not publicly available, precluding a precise potency comparison with other derivatives in the series.

Tuberculosis MmpL3 Inhibitor Drug Discovery

Synthetic Accessibility: Prins Cyclization Route vs. Alternative Spirocyclic Scaffold Syntheses

The synthesis of 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one employs the Prins cyclization reaction to construct the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step, allowing for the introduction of various substituents at the 4-position, including the hydroxyl group . This synthetic strategy differs from routes used for other spirocyclic MmpL3 inhibitor scaffolds, such as those described in Ray et al. (2021), which utilize different spirocyclic cores and may require multi-step sequences [1]. The Prins cyclization approach is noted for its scalability and suitability for continuous flow reactors, which can reduce production costs for larger-scale procurement .

Synthetic Chemistry Prins Cyclization Spirocycle Synthesis

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. 4-Des-Hydroxy Analog

The 4-hydroxy substituent in the target compound is predicted to reduce lipophilicity compared to the 4-des-hydroxy analog. Based on calculated logP values, 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one has a lower partition coefficient than 3-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2091576-62-2), consistent with the introduction of a polar hydroxyl group . This reduction in logP is expected to increase aqueous solubility, which is a key parameter for formulation and bioavailability in antituberculosis drug development [1].

Physicochemical Properties Drug-likeness ADME

Optimal Use Cases for Procuring 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097992-06-6)


MmpL3-Focused Antituberculosis Drug Discovery and Lead Optimization

This compound is best deployed as a tool compound or starting point for structure-activity relationship (SAR) studies targeting the MmpL3 transporter in M. tuberculosis. Its 1-oxa-9-azaspiro[5.5]undecane core is a validated scaffold for MmpL3 inhibition, with optimized derivatives from the Komarova et al. (2024) study showing high activity against H37Rv and multidrug-resistant strains, exceeding comparator drug activity [1]. The unique 4-hydroxy-3-chloropropanoyl substitution pattern offers a distinct vector for exploring hydrogen-bonding interactions within the MmpL3 binding pocket, as suggested by molecular docking-guided design [1].

Pharmacokinetic and Solubility Profiling of Hydroxyl-Containing Spirocyclic Series

The 4-hydroxy group in this compound increases polarity and hydrogen-bonding capacity relative to 4-des-hydroxy analogs, which is predicted to improve aqueous solubility and potentially reduce non-specific protein binding [1]. This makes the compound a suitable candidate for comparative pharmacokinetic studies within a spirocyclic MmpL3 inhibitor program, enabling direct assessment of how 4-position hydroxylation affects oral bioavailability, metabolic stability, and in vivo efficacy .

Synthetic Methodology Development and Scale-Up Feasibility Studies

The compound's synthesis via Prins cyclization offers a single-step route to the spirocyclic core, which is amenable to continuous flow processing for scale-up [1]. This synthetic accessibility makes it a practical candidate for process chemistry optimization studies, particularly for research groups aiming to establish reliable, cost-effective synthetic routes to 1-oxa-9-azaspiro[5.5]undecane derivatives for preclinical development [1].

Comparative Antibacterial Spectrum Screening Against Mycobacterial Strains

The compound has reported MmpL3 inhibitory activity, which is essential for mycobacterial cell wall biosynthesis [1]. Researchers procuring this compound can use it in panel screening against drug-sensitive and resistant M. tuberculosis strains to map the spectrum of activity for the 4-hydroxy sub-series, building on the class-level finding that 1-oxa-9-azaspiro[5.5]undecane derivatives are active against multidrug-resistant strains [1].

Quote Request

Request a Quote for 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.